Ralaniten acetate
Overview
Description
Ralaniten acetate, also known by its developmental code name EPI-506, is a first-in-class nonsteroidal antiandrogen. It targets the N-terminal domain of the androgen receptor and was developed by ESSA Pharmaceuticals for the treatment of prostate cancer . This compound is a derivative of bisphenol A and a prodrug of ralaniten (EPI-002), one of the four stereoisomers of EPI-001 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ralaniten acetate is synthesized through a series of chemical reactions starting from bisphenol A. The synthetic route involves the formation of intermediate compounds, which are then acetylated to produce this compound . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality this compound for clinical use .
Chemical Reactions Analysis
Types of Reactions
Ralaniten acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to produce ralaniten (EPI-002).
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major product formed from the hydrolysis of this compound is ralaniten (EPI-002), which retains the antiandrogen activity of the parent compound .
Scientific Research Applications
Mechanism of Action
Ralaniten acetate exerts its effects by targeting the N-terminal domain of the androgen receptor. This mechanism allows the compound to block signaling from the androgen receptor and its splice variants, thereby inhibiting the growth of prostate cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream gene expression .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: Another nonsteroidal antiandrogen that targets the ligand-binding domain of the androgen receptor.
Abiraterone acetate: An androgen biosynthesis inhibitor used in the treatment of prostate cancer.
EPI-7386: A next-generation N-terminal domain inhibitor developed as a successor to ralaniten acetate.
Uniqueness
This compound is unique in its ability to target the N-terminal domain of the androgen receptor, a region that is not targeted by other antiandrogens like enzalutamide and abiraterone acetate . This unique mechanism of action allows this compound to overcome resistance mechanisms associated with other antiandrogens .
Properties
CAS No. |
1637573-04-6 |
---|---|
Molecular Formula |
C27H33ClO8 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3 |
InChI Key |
HGHVYYKTOXUQNT-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ralaniten acetate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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